molecular formula C17H20FNO3S2 B2524480 N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396674-09-1

N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2524480
CAS RN: 1396674-09-1
M. Wt: 369.47
InChI Key: WMLHANJJYFOWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H14FNO3S . It has a molecular weight of 259.30 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, an ethoxy group, a fluoro group, and a benzenesulfonamide group . The InChI string of the compound is InChI=1S/C11H14FNO3S/c1-2-16-11-6-5-9 (7-10 (11)12)17 (14,15)13-8-3-4-8/h5-8,13H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.30 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 63.8 Ų . The heavy atom count is 17 .

properties

IUPAC Name

N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S2/c1-2-22-17-8-7-15(12-16(17)18)24(20,21)19(13-5-6-13)10-9-14-4-3-11-23-14/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLHANJJYFOWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

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